molecular formula C11H15NO3 B2818462 3-Amino-4-butoxybenzoic acid CAS No. 855202-63-0

3-Amino-4-butoxybenzoic acid

Cat. No.: B2818462
CAS No.: 855202-63-0
M. Wt: 209.245
InChI Key: FEDSDLQMPFVLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-butoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and a butoxy group at the 4-position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Scientific Research Applications

3-Amino-4-butoxybenzoic acid has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3-butoxybenzoic acid, suggests that it may cause skin irritation and serious eye damage. It is also harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 3-Amino-4-butoxybenzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under specific conditions to introduce the amino group at the 3-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-Amino-4-butoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, depending on the reducing agent used.

    Substitution: The amino and butoxy groups on the benzene ring make this compound susceptible to electrophilic and nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Amino-4-butoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

3-Amino-4-butoxybenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-amino-4-butoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDSDLQMPFVLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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